molecular formula C20H22N2O3 B2805982 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 1903304-72-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No.: B2805982
CAS No.: 1903304-72-2
M. Wt: 338.407
InChI Key: YFKYRTLMMMYAMD-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with an acetamide side chain substituted with an o-tolyl group. The 1,4-oxazepine ring system, characterized by a seven-membered ring containing oxygen and nitrogen heteroatoms, is a pharmacologically relevant scaffold due to its structural similarity to bioactive benzodiazepines and benzoxazines. This compound’s synthesis typically involves multi-step reactions, including cyclization and coupling steps, as seen in analogous heterocyclic systems . Its structural uniqueness lies in the o-tolyl acetamide substituent, which may enhance lipophilicity and receptor binding compared to simpler aryl groups.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)12-19(23)21-10-11-22-13-17-8-4-5-9-18(17)25-14-20(22)24/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKYRTLMMMYAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide typically involves multi-step organic reactions. The general approach starts with the preparation of the benzo[f][1,4]oxazepin ring system, followed by the introduction of the oxo group at the third position. The next step is the formation of the ethyl linkage, which is then acylated with 2-(o-tolyl)acetyl chloride under specific conditions. Purification of the final product is achieved through recrystallization or chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows a scaled-up version of laboratory synthesis, emphasizing process optimization for yield and purity. Reactor conditions such as temperature, pressure, and solvent choice are meticulously controlled. Catalysts or reagents might be optimized to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including:

  • Oxidation: : It can be oxidized to form derivatives with increased oxidation states.

  • Reduction: : Reduction reactions can target the oxo group, converting it to an alcohol or other functionalities.

  • Substitution: : The benzoxazepin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Acidic or basic catalysts may be used to facilitate substitution reactions, depending on the target substituent.

Major Products: Oxidation of the compound may yield N-(2-(3-hydroxybenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide. Reduction products include N-(2-(3-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide. Substitution reactions can produce a range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a distinctive structure characterized by the presence of a benzo[f][1,4]oxazepin core. Its molecular formula is C16H17N3O3C_{16}H_{17}N_{3}O_{3}, with a molecular weight of 299.32 g/mol. The structure includes various functional groups that contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

Biological Mechanisms

The biological activity of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The oxazepine ring may facilitate binding to hydrophobic sites on target proteins, enhancing the compound's efficacy. Additionally, modifications to the structure (e.g., halogenation) can influence its pharmacokinetic properties and biological activity.

Materials Science Applications

Beyond medicinal chemistry, this compound may find applications in materials science due to its unique chemical properties. For instance:

  • Polymer Chemistry :
    • The compound's reactivity can be harnessed in the synthesis of novel polymers or copolymers with specific functionalities. Its ability to participate in various chemical reactions makes it a candidate for developing advanced materials with tailored properties.
  • Nanotechnology :
    • The integration of such compounds into nanomaterials could enhance their functionality in drug delivery systems or as catalysts in chemical reactions.

Case Studies and Research Findings

StudyFocusFindings
Patent US3935203AAnalgesic ActivityDerivatives demonstrated significant pain relief comparable to standard medications .
PMC9435035Antidiabetic PotentialRelated compounds showed potent α-glucosidase inhibition with promising glucose-lowering effects .
ACS OmegaSynthesis MethodsEfficient methodologies for synthesizing benzoxazepine derivatives were developed .

Mechanism of Action

The biological activity of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide is primarily mediated through its interaction with specific molecular targets. It may inhibit or activate enzyme pathways, bind to receptor sites, or modulate cellular signaling mechanisms. These interactions lead to downstream effects that manifest as its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazepine Derivatives

Compounds sharing the benzo-fused 1,4-oxazepine core but differing in substituents include:

  • 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives (e.g., ): These lack the ethyl linkage and o-tolyl group, instead featuring carboxylic acid or ester functionalities. Their synthesis involves hydrolysis of ethyl esters (e.g., using aqueous KOH), yielding acids with higher polarity compared to the acetamide derivative .
  • N-(4-(Trifluoromethyl)phenyl)acetamide analogs (e.g., , Compound 9): Substitution with electron-withdrawing trifluoromethyl groups reduces basicity and alters metabolic stability. Such analogs exhibit moderate yields (~37%) in coupling reactions, comparable to the target compound’s synthetic challenges .

Key Structural Differences:

Feature Target Compound Benzo[b][1,4]oxazin-4-yl Acetic Acid Derivatives Trifluoromethylphenyl Analogs
Core Heterocycle Benzo[f][1,4]oxazepine Benzo[b][1,4]oxazine Benzo[b][1,4]thiazine
Substituent o-Tolyl acetamide Carboxylic acid/ester Trifluoromethylphenyl
Lipophilicity (Predicted) High (logP ~3.5) Moderate (logP ~2.0) High (logP ~3.8)
Synthetic Yield Not reported (in evidence) 82% (acid derivative) 37% (Compound 9)

Benzodiazepine-2,5-dione Derivatives

Compounds like those in and feature larger 1,4-benzodiazepine-2,5-dione cores with additional fused rings or substituents:

  • Its synthesis yields (12–53%) highlight variability in steric and electronic effects during coupling steps .
  • Chlorinated analogs (e.g., 8-chloro derivatives in ): Halogenation increases molecular weight and may improve CNS penetration, though the target compound lacks halogens.

Biological Implications:

  • Benzodiazepine derivatives often exhibit CNS activity (e.g., anxiolytic effects), whereas benzo[f]oxazepines may target peripheral receptors due to reduced blood-brain barrier permeability.

Benzo[b][1,4]dioxin Derivatives

describes compounds like N-(2-(sec-butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide , which replace nitrogen in the oxazepine ring with oxygen. This modification eliminates basicity, altering solubility and interaction with charged biological targets. The dioxin derivatives exhibit lower melting points (43–45°C vs. ~150°C for oxazepines), reflecting reduced crystallinity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Class Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Key Functional Groups
Target Compound ~384.4 3.5 Not reported o-Tolyl, acetamide
Benzo[b]oxazin-4-yl Acid 207.2 2.0 148–150 Carboxylic acid
Trifluoromethylphenyl ~384.8 3.8 160–162 CF3, acetamide
Benzodiazepine-2,5-dione ~550–600 4.2 165–175 (decomp.) Cyclohexyl, hydroxyphenyl

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}, with a molecular weight of 349.4 g/mol. The compound features a complex structure that includes a dihydrobenzo[f][1,4]oxazepine core linked to an o-tolyl acetamide moiety.

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
CAS Number1903844-04-1

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can modulate pathways involved in inflammation and cell proliferation. Specifically, the oxazepine ring may inhibit enzymes associated with inflammatory responses and cancer cell proliferation.

Anti-Cancer Activity

Recent studies have demonstrated that benzoxazepine derivatives exhibit significant anti-cancer properties. For instance, a study on related compounds showed that they could induce differentiation in acute myeloid leukemia (AML) cells by upregulating CD11b expression and decreasing cell viability. The mechanism involved morphological changes indicative of differentiation in AML cell lines such as HL-60 and THP-1 .

Anti-Inflammatory Effects

Compounds similar to this compound have been shown to inhibit pyroptosis—a form of programmed cell death associated with inflammation. For instance, derivatives in related studies demonstrated a reduction in interleukin-1 beta (IL-1β) levels by approximately 18–21% and decreased pyroptotic cell death by about 35% .

Study on AML Differentiation

In a phenotypic screen aimed at identifying small molecules that stimulate differentiation in AML cells, several benzoxazepine analogs were tested. The most effective compounds induced significant morphological changes consistent with differentiation and reduced proliferation rates across multiple AML cell lines .

Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of similar compounds revealed that certain derivatives could significantly inhibit ATPase activity linked to NLRP3 inflammasome activation. This inhibition was quantified at around 28% relative to control groups .

Q & A

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Machine learning : Train models on PubChem data (e.g., solubility, logP) to optimize reaction conditions and reduce trial-and-error approaches .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Orthogonal assays : Cross-validate results using enzymatic, cell-based, and in vivo models to confirm activity .
  • Purity assessment : Ensure >95% purity via HPLC and NMR to exclude confounding effects from impurities .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophores .

What are the stability considerations under different storage conditions?

Q. Basic

  • Thermal stability : Store at -20°C in amber vials to prevent degradation (P210: avoid heat/sparks) .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) and inert atmospheres (argon) for hygroscopic intermediates .
  • Light sensitivity : Benzooxazepine cores may photodegrade; UV-protected containers are recommended .

How to design derivatives to improve pharmacokinetic properties?

Q. Advanced

  • Bioisosteric replacement : Substitute o-tolyl with metabolically stable groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Solubility enhancement : Introduce polar groups (e.g., sulfonamides) or formulate as salts (e.g., hydrochloride) .
  • In silico ADMET : Predict absorption/distribution using software like Schrödinger or MOE to prioritize candidates .

What experimental designs mitigate by-product formation during synthesis?

Q. Advanced

  • Stepwise addition : Slow addition of reagents (e.g., Grignard reagents at -78°C) to control exothermic reactions .
  • Catalytic optimization : Use Pd/C or TEMPO to suppress side reactions (e.g., over-oxidation) .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy detects intermediates and adjusts conditions dynamically .

How to address low yields in the final cyclization step?

Q. Basic

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. non-polar alternatives .
  • Microwave irradiation : Reduces reaction time from hours to minutes while improving yields by 15-20% .
  • Acid/base mediation : Additives like Na2CO3 or acetic acid can stabilize transition states .

What are the key challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems .
  • Safety protocols : Scale-dependent hazards (e.g., exotherms) require calorimetry studies and controlled addition systems .
  • Regioselectivity : Optimize protecting groups (e.g., Boc) to prevent undesired ring-opening during scaling .

How to validate target engagement in biological assays?

Q. Advanced

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for the benzooxazepinone core with enzymes .
  • CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines to establish specificity .
  • Metabolic profiling : LC-MS/MS identifies active metabolites and rules off-target effects .

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